
Isoquinoline, 3,3-diethyl-3,4-dihydro-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of dihydroisoquinolines. This compound is characterized by the presence of two ethyl groups and one methyl group attached to the isoquinoline core. Dihydroisoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline typically involves the alkylation of 3,4-dihydroisoquinoline derivatives. One common method is the N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.
Industrial Production Methods
Industrial production of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as metal-free visible-light-catalyzed synthesis, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Iminium salts.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-3,4-dihydroisoquinoline: Similar structure but with methyl groups instead of ethyl groups.
3,3-Pentamethylene-3,4-dihydroisoquinoline: Contains a pentamethylene group instead of ethyl groups.
3-Methyl-3,4-dihydroisoquinoline: Lacks the additional ethyl groups.
Uniqueness
3,3-Diethyl-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved pharmacological properties.
Properties
CAS No. |
88960-56-9 |
|---|---|
Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3,3-diethyl-1-methyl-4H-isoquinoline |
InChI |
InChI=1S/C14H19N/c1-4-14(5-2)10-12-8-6-7-9-13(12)11(3)15-14/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
JRWSGQMYHCCVGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C(=N1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



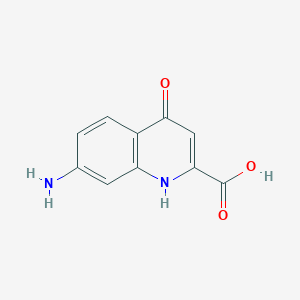
![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)



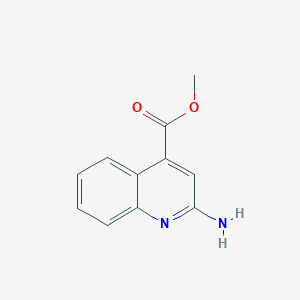

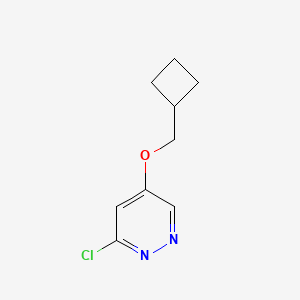

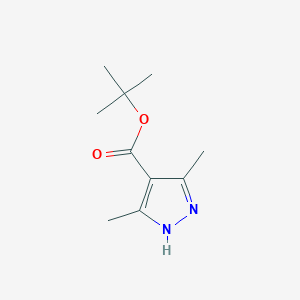
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)
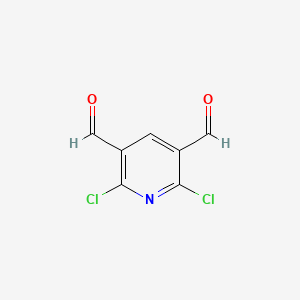
![1-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)ethan-1-one](/img/structure/B11899816.png)
